![molecular formula C16H18N4O3 B4719239 1-(2-furoyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]piperazine](/img/structure/B4719239.png)
1-(2-furoyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]piperazine
Overview
Description
1-(2-furoyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized through a specific method, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of 1-(2-furoyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]piperazine is complex and involves multiple pathways. In medicine, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In agriculture, this compound has been shown to disrupt the nervous system of insects and fungi, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-furoyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]piperazine are diverse and depend on the specific application. In medicine, this compound has been shown to reduce inflammation, pain, and tumor growth in animal models. It has also been shown to improve cognitive function and reduce oxidative stress in the brain. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, leading to the death of pests and pathogens. In material science, this compound has been shown to have potential applications in the development of sensors and other electronic devices.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-furoyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]piperazine in lab experiments include its high potency, specificity, and versatility. This compound can be easily synthesized and purified, making it a cost-effective option for research. However, the limitations of using this compound include its potential toxicity and side effects, which can vary depending on the specific application. It is important to use appropriate safety measures and dosages when working with this compound.
Future Directions
There are several future directions for the research and development of 1-(2-furoyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]piperazine. In medicine, this compound could be further studied as a potential drug candidate for the treatment of neurodegenerative disorders, cancer, and other diseases. In agriculture, this compound could be further studied for its potential applications in crop protection and pest control. In material science, this compound could be further studied for its potential applications in the development of sensors and other electronic devices. Overall, 1-(2-furoyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]piperazine has significant potential for various applications, and further research is warranted to fully explore its capabilities.
Scientific Research Applications
1-(2-furoyl)-4-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]piperazine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential candidate for crop protection. In material science, this compound has been studied for its potential applications in the development of sensors and other electronic devices.
properties
IUPAC Name |
(Z)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-18-12-13(11-17-18)4-5-15(21)19-6-8-20(9-7-19)16(22)14-3-2-10-23-14/h2-5,10-12H,6-9H2,1H3/b5-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQDAZJSOPRGOS-PLNGDYQASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C\C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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